molecular formula C9H14N2O2S B2602425 Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate CAS No. 750583-84-7

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate

Cat. No. B2602425
CAS RN: 750583-84-7
M. Wt: 214.28
InChI Key: ITPMUEVNYTUBJH-UHFFFAOYSA-N
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Description

“Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” is a chemical compound. The “tert-butyl” part refers to a functional group (tertiary butyl) which is a carbon atom bonded to three other carbon atoms . “Isothiocyanato” refers to a functional group containing a sulfur atom, a carbon atom, and a nitrogen atom. “Azetidine” is a type of organic compound which is a four-membered ring with three carbon atoms and one nitrogen atom. “Carboxylate” refers to a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” can be deduced from its name. It likely contains a four-membered azetidine ring, with an isothiocyanato group and a tert-butyl carboxylate group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate”, we can predict that it is likely to be a solid under normal conditions, based on the properties of similar compounds .

Scientific Research Applications

Synthesis and Antibacterial Activities

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate and its derivatives have been investigated for their potential antibacterial activities. For example, Song et al. (2009) synthesized a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, finding that most exhibited better antibacterial activities against both Gram-positive and Gram-negative bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound showed powerful antibacterial activities against P. aeruginosa, surpassing positive controls Penicillin G and Kanamycin B (Song et al., 2009).

Cyclooxygenase and 5-Lipoxygenase Inhibition

The gamma-sultam skeleton, related to Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate, has been explored for its inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production, presenting a potential for antiarthritic drug development. S-2474, a derivative, has advanced to clinical trials for its antiarthritic properties without ulcerogenic activities (Inagaki et al., 2000).

Cycloaddition Reactions and Synthetic Applications

Research by Yadav and Sriramurthy (2005) highlighted the use of silylmethyl-substituted azetidine, akin to Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate, as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. This approach facilitated efficient generation of various cyclic products, demonstrating the compound's versatility in synthetic organic chemistry (Yadav & Sriramurthy, 2005).

Anticancer Agent Design

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those related to Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate, to evaluate their cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).

Metal-Free Alkoxycarbonylation

Xie et al. (2019) developed a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate. This method offers a practical approach to synthesizing bioactive motifs under mild conditions (Xie et al., 2019).

Mechanism of Action

The mechanism of action of a chemical compound depends on its structure and the context in which it is used. Without specific information on how “Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” is used, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future directions for research on “Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” would likely depend on its potential applications. These could include use in the synthesis of other compounds, or potential biological activity .

properties

IUPAC Name

tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPMUEVNYTUBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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